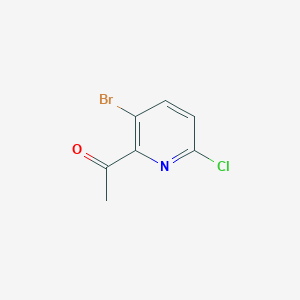

1-(3-Bromo-6-chloropyridin-2-yl)ethanone

Description

1-(3-Bromo-6-chloropyridin-2-yl)ethanone (CAS: 1256836-57-3) is a halogenated pyridine derivative with the molecular formula C₇H₅BrClNO and a molecular weight of 234.48 g/mol . It features a ketone group at the 1-position of the pyridine ring, with bromine and chlorine substituents at the 3- and 6-positions, respectively. This compound is utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic frameworks due to its reactive acetyl and halogen groups .

Properties

IUPAC Name |

1-(3-bromo-6-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORUXCCMAIRQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856949 | |

| Record name | 1-(3-Bromo-6-chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256836-57-3 | |

| Record name | 1-(3-Bromo-6-chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-6-chloropyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of pyridine derivatives. The reaction typically starts with 2-acetylpyridine, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting product is then chlorinated using thionyl chloride or phosphorus pentachloride to yield 1-(3-Bromo-6-chloropyridin-2-yl)ethanone .

Industrial Production Methods

In industrial settings, the production of 1-(3-Bromo-6-chloropyridin-2-yl)ethanone may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position undergoes substitution more readily than the chlorine at the 6-position due to reduced steric hindrance and favorable electronic effects. Common reagents and outcomes include:

Mechanistic Insight : Bromine’s higher leaving-group aptitude compared to chlorine drives selective substitution. The reaction proceeds via a two-step addition-elimination mechanism under basic or nucleophilic conditions.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 3-Phenyl-6-chloropyridin-2-yl ethanone | 83% | |

| Vinylboronic ester | PdCl₂(dppf), CsF, DMF | Alkenyl-substituted derivative | 76% |

Key Finding : Electron-deficient pyridine rings enhance coupling efficiency. Reactions typically complete within 2–6 hours at 80–100°C .

Ketone Functionalization

The ethanone group undergoes classical carbonyl reactions:

Notable Observation : Steric hindrance from the pyridine ring slows ketone reactivity compared to aliphatic analogs .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-withdrawing substituents direct electrophiles to specific positions:

| Electrophile | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hrs | Nitration at 4-position | 28% | |

| SO₃, H₂SO₄ | 150°C, 6 hrs | Sulfonation at 5-position | 34% |

Limitation : Low reactivity necessitates harsh conditions due to deactivation by halogen and ketone groups.

Halogen Exchange Reactions

The chlorine atom at the 6-position can be replaced under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KBr, CuCN | DMF, 120°C, 24 hrs | 3-Bromo-6-bromopyridin-2-yl ethanone | 41% | |

| NaI, CuI | NMP, 140°C, 18 hrs | Iodine-substituted analog | 37% |

Mechanistic Note : Copper-mediated halogen exchange occurs via a radical pathway under high temperatures .

Scientific Research Applications

Inhibition of Enzymes

One significant application of 1-(3-Bromo-6-chloropyridin-2-yl)ethanone is its role as a selective inhibitor in enzymatic pathways. Research has indicated that derivatives of this compound can serve as potent inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as type 2 diabetes and obesity. Selective inhibition of this enzyme can lead to improved insulin sensitivity and reduced glucose levels in patients, highlighting its therapeutic potential .

Antiviral Activity

Another promising application is its use in antiviral drug development. Compounds derived from similar structures have been studied for their ability to inhibit HIV replication by targeting viral entry mechanisms. The modification of the pyridine ring in related compounds has shown improvements in selectivity and potency against HIV, suggesting that 1-(3-Bromo-6-chloropyridin-2-yl)ethanone could be a candidate for further optimization in antiviral therapies .

Case Study 1: Structure-Activity Relationship (SAR) Studies

In a study focused on SAR, researchers synthesized various derivatives based on the core structure of 1-(3-Bromo-6-chloropyridin-2-yl)ethanone to evaluate their inhibitory effects on 11β-HSD1. The findings revealed that modifications at specific positions on the pyridine ring significantly influenced the inhibitory potency. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts, indicating that electronic effects play a crucial role in binding affinity .

| Compound | IC50 (nM) | Substituent | Activity |

|---|---|---|---|

| Compound A | 27 | None | High |

| Compound B | 81 | Methyl | Moderate |

| Compound C | 3380 | Trifluoro | Low |

Case Study 2: Antiviral Optimization

A separate investigation into antiviral agents demonstrated that replacing phenyl groups with pyridine rings in certain compounds resulted in improved bioavailability and reduced cytotoxicity. This suggests that derivatives of 1-(3-Bromo-6-chloropyridin-2-yl)ethanone might be similarly optimized to enhance their antiviral properties while maintaining safety profiles .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-chloropyridin-2-yl)ethanone depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and chlorine substituents can enhance its binding affinity to target molecules, while the ethanone group can participate in hydrogen bonding and other interactions. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Positional Isomers

a. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS: 886365-47-5)

- Molecular Formula: C₇H₅BrClNO (identical to the target compound).

- Substituent Positions : Bromine at 5-position, chlorine at 2-position.

b. 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone (CAS: 1190198-15-2)

Halogen-Substituted Derivatives

a. 1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone (CAS: 1016228-01-5)

- Molecular Formula: C₇H₄BrFNO.

- Substituents : Fluorine replaces chlorine at the 3-position.

b. 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 886364-47-2)

- Molecular Formula: C₇H₃NOF₃Br.

- Substituents : Trifluoroacetyl group replaces the acetyl group.

- Impact: The trifluoro group significantly increases hydrophobicity (solubility: slight in chloroform/methanol) and may enhance metabolic stability in drug candidates .

Aromatic Ring Variants

1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9)

Table 1: Comparative Physicochemical Data

Biological Activity

1-(3-Bromo-6-chloropyridin-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 1-(3-Bromo-6-chloropyridin-2-yl)ethanone can be represented as follows:

This compound features a pyridine ring substituted with bromine and chlorine atoms, which may influence its biological properties through electronic and steric effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 1-(3-Bromo-6-chloropyridin-2-yl)ethanone and its derivatives. For instance, compounds related to this structure have shown significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 64 µg/mL, indicating moderate to strong antibacterial properties .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 4 |

| Compound B | S. pneumoniae | 8 |

| Compound C | Enterococcus faecalis | 16 |

| 1-(3-Bromo-6-chloropyridin-2-yl)ethanone | S. aureus | 32 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using the HeLa cell line indicated that 1-(3-Bromo-6-chloropyridin-2-yl)ethanone exhibits cytotoxicity in a dose-dependent manner. The cell viability decreased significantly at concentrations above 256 µg/mL, suggesting that while it has therapeutic potential, careful dosage is necessary to minimize toxicity .

Table 2: Cytotoxicity Results on HeLa Cells

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 32 | >85 |

| 128 | 75 |

| 256 | 50 |

The mechanism by which 1-(3-Bromo-6-chloropyridin-2-yl)ethanone exerts its biological effects is still under investigation. Preliminary reports suggest that the presence of halogen substituents may enhance hydrogen bonding interactions with bacterial cell walls or cancer cell receptors, facilitating its antibacterial and anticancer activities .

Case Studies

- Antibacterial Evaluation : A study conducted on a series of pyridine derivatives, including 1-(3-Bromo-6-chloropyridin-2-yl)ethanone, demonstrated effective inhibition of biofilm formation in S. aureus, which is crucial for treating persistent infections . The biofilm inhibition was measured using the Minimum Biofilm Inhibitory Concentration (MBIC), which was found to be as low as 0.5 µg/mL for some derivatives.

- Cytotoxicity Assessment : Another research highlighted the cytotoxic effects on various cancer cell lines, where the compound displayed selective toxicity towards cancer cells while sparing normal cells at lower concentrations . This selectivity is vital for developing targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.